molecular formula C24H36ClNSi B14239208 N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine CAS No. 344399-91-3

N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine

Cat. No.: B14239208
CAS No.: 344399-91-3
M. Wt: 402.1 g/mol
InChI Key: ZNFZBXQAGGTUGD-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine is a synthetic organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions. This compound, in particular, may have applications in materials science, organic synthesis, and possibly in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine typically involves the reaction of tert-butylamine with a chlorosilane derivative. The reaction conditions may include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.

    Temperature: Controlled temperatures, often under reflux conditions.

    Catalysts: Lewis acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include:

    Purification: Techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

    Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to ensure the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The silicon center can be oxidized or reduced under specific conditions.

    Hydrolysis: Reaction with water to form silanols.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation may produce silanols or siloxanes.

Scientific Research Applications

N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have several scientific research applications, including:

    Materials Science: Development of new polymers or composites with enhanced properties.

    Organic Synthesis: Use as a reagent or intermediate in the synthesis of complex organic molecules.

    Biological Studies:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine would depend on its specific application

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-1,1-bis(4-methylphenyl)-1-chlorosilanamine
  • N-tert-Butyl-1,1-bis(4-ethylphenyl)-1-chlorosilanamine
  • N-tert-Butyl-1,1-bis(4-phenyl)-1-chlorosilanamine

Uniqueness

N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have unique properties due to the presence of butyl groups, which can influence its reactivity, solubility, and interactions with other molecules

Conclusion

This compound is a versatile organosilicon compound with potential applications in various fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.

Properties

CAS No.

344399-91-3

Molecular Formula

C24H36ClNSi

Molecular Weight

402.1 g/mol

IUPAC Name

N-[bis(4-butylphenyl)-chlorosilyl]-2-methylpropan-2-amine

InChI

InChI=1S/C24H36ClNSi/c1-6-8-10-20-12-16-22(17-13-20)27(25,26-24(3,4)5)23-18-14-21(15-19-23)11-9-7-2/h12-19,26H,6-11H2,1-5H3

InChI Key

ZNFZBXQAGGTUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(NC(C)(C)C)Cl

Origin of Product

United States

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